molecular formula C12H12BrN3O3S B2755322 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide CAS No. 50970-64-4

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide

Cat. No.: B2755322
CAS No.: 50970-64-4
M. Wt: 358.21
InChI Key: AXMKAYYCZPQOGG-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide is a synthetic organic compound that features a unique combination of imidazole and nitrophenyl groups. The compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts significant biological activity, while the nitrophenyl group contributes to its chemical reactivity.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its imidazole ring is known to interact with various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Nitrophenyl Group Introduction: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the imidazole-thioether compound reacts with a nitrophenyl halide.

    Hydrobromide Salt Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate these molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-one
  • 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethan-1-one
  • 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one

Uniqueness

The presence of the nitrophenyl group in 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one hydrobromide distinguishes it from similar compounds. This group enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S.BrH/c1-14-7-6-13-12(14)19-8-11(16)9-2-4-10(5-3-9)15(17)18;/h2-7H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMKAYYCZPQOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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